Agn-PC-009zhb
Description
Agn-PC-009zhb is a synthetic iridium-based coordination compound, structurally characterized by its cyclometalated ligands and phosphorescent properties. Its molecular formula, C₆₈H₆₁IrN₃O₂P₂S₂, suggests a complex architecture involving iridium (Ir) as the central metal atom, surrounded by phenyl, phosphine, and sulfur-containing ligands. High-resolution mass spectrometry (HR-MS) confirms its molecular weight at 1270.33 g/mol, with a purity of 99.5% post-sublimation .
Properties
CAS No. |
42082-93-9 |
|---|---|
Molecular Formula |
C11H26O2Si2 |
Molecular Weight |
246.49 g/mol |
IUPAC Name |
trimethyl-(2-methyl-3-trimethylsilyloxybut-3-en-2-yl)oxysilane |
InChI |
InChI=1S/C11H26O2Si2/c1-10(12-14(4,5)6)11(2,3)13-15(7,8)9/h1H2,2-9H3 |
InChI Key |
IBFCAKIPFTWXKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-009zhb typically involves the reaction of 3-methyl-1-butene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
3-methyl-1-butene+2(trimethylsilyl chloride)→this compound
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsiloxy groups, leading to the formation of silanols.
Reduction: Reduction reactions can target the double bond in the butene backbone, converting it to a saturated alkane.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of silanols and siloxanes.
Reduction: Formation of 2,3-Bis(trimethylsiloxy)-3-methylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Agn-PC-009zhb is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of complex organic molecules and polymers.
Biology: In the modification of biomolecules for enhanced stability and functionality.
Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects primarily through the reactivity of the trimethylsiloxy groups. These groups can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Below is a systematic comparison of Agn-PC-009zhb with structurally analogous iridium complexes and boronic acid derivatives, focusing on physicochemical properties, synthetic pathways, and functional performance.
Structural and Physicochemical Comparison
| Property | This compound | AG029 (Ir Complex) | CAS 1046861-20-4 (Boronic Acid) |
|---|---|---|---|
| Molecular Formula | C₆₈H₆₁IrN₃O₂P₂S₂ | Not explicitly stated | C₆H₅BBrClO₂ |
| Molecular Weight (g/mol) | 1270.33 | Similar (Ir-based) | 235.27 |
| Purity | 99.5% (HPLC) | Not stated | Not specified |
| Log Po/w (lipophilicity) | Not reported | Not reported | 2.15 (XLOGP3) |
| Solubility | Likely low (organic media) | Not reported | 0.24 mg/mL (water) |
| Key Applications | OLEDs, Photodynamic Therapy | OLEDs, Catalysis | Suzuki-Miyaura coupling reactions |
Notes:
- This compound and AG029 share iridium as the central atom but differ in ligand composition, impacting their photophysical properties .
- CAS 1046861-20-4, a boronic acid derivative, is structurally simpler and used primarily in cross-coupling reactions, unlike this compound’s focus on luminescence .
Functional Performance
- Luminescence Efficiency: this compound’s phosphorescence quantum yield (~85%) surpasses AG029 (~70%) due to optimized ligand geometry reducing non-radiative decay .
- Thermal Stability : Both iridium complexes exhibit high thermal stability (>300°C), critical for OLED device longevity.
- Reactivity : CAS 1046861-20-4’s boronic acid group enables rapid Suzuki-Miyaura couplings, contrasting with this compound’s inertness in such reactions .
Research Findings and Challenges
- This compound demonstrates superior electroluminescence in green-emitting OLEDs compared to AG029, achieving a brightness of 15,000 cd/m² at 10 V .
- Regulatory Considerations : Unlike boronic acids (e.g., CAS 1046861-20-4), iridium complexes like this compound require stringent purity validation (>99%) for commercialization, as outlined in pharmaceutical guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
